1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea
Description
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative featuring a benzo[d]thiazole core substituted with fluorine atoms at the 4- and 6-positions, coupled with a 4-methoxybenzyl group via a urea linkage. The benzo[d]thiazole scaffold is known for its role in modulating biological activity, particularly in kinase inhibition and enzyme targeting . The fluorine atoms enhance electronegativity and metabolic stability, while the 4-methoxybenzyl group contributes to hydrophobic interactions in binding pockets.
Propriétés
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S/c1-23-11-4-2-9(3-5-11)8-19-15(22)21-16-20-14-12(18)6-10(17)7-13(14)24-16/h2-7H,8H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJWSHNXWUJJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 4,6-difluoro-2-aminobenzenethiol, with a carbonyl compound to form the benzo[d]thiazole ring.
Introduction of the urea moiety: The benzo[d]thiazole derivative is then reacted with an isocyanate or a carbamoyl chloride to introduce the urea functionality.
Attachment of the methoxybenzyl group: Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction, typically using a methoxybenzyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole compounds, such as 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against prostate cancer cells (DU145) and breast cancer cells (MCF-7) . The mechanism of action may involve the disruption of microtubule dynamics, akin to established chemotherapeutics.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has highlighted the antibacterial properties of benzo[d]thiazole derivatives against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 2 μg/mL . This suggests potential applications in treating infections caused by resistant bacteria.
Mechanism of Action
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors, leading to enzyme inhibition and modulation of signaling pathways involved in disease progression .
Agricultural Applications
Pesticidal Activity
Compounds containing benzo[d]thiazole moieties have been investigated for their pesticidal properties. Preliminary studies suggest that this compound may exhibit insecticidal or herbicidal effects, making it a candidate for developing new agrochemicals . The unique structure allows for targeted action against specific pests while minimizing harm to non-target organisms.
Material Science
Polymer Additives
The compound's unique chemical structure may also find applications as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties could be beneficial in producing high-performance materials . The incorporation of thiazole derivatives into polymer matrices can improve resistance to degradation under various environmental conditions.
Summary Table of Applications
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
| Antimicrobial agents | Efficacy against resistant bacterial strains | |
| Agricultural Science | Pesticides | Potential insecticidal/herbicidal effects |
| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |
Case Studies
- Anticancer Study : A study on similar thiazole-piperazine hybrids demonstrated significant cytotoxic effects against various cancer cell lines. The research indicated that these compounds could disrupt microtubule formation, leading to apoptosis in cancer cells .
- Antimicrobial Research : Investigations into the antibacterial efficacy of benzo[d]thiazole derivatives revealed promising results against common pathogens. The study highlighted the potential for these compounds to serve as a basis for new antibiotic therapies .
Mécanisme D'action
The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
AR-A014418 (1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea)
- Structural Similarities : Shares the urea bridge and 4-methoxybenzyl group.
- Key Differences : Replaces the 4,6-difluorobenzo[d]thiazole with a 5-nitrothiazole ring.
- Activity : Exhibits an IC50 of 330 nM against an unspecified target, highlighting the nitro group’s role in potency .
- Implications : Fluorine substitution in the target compound may improve metabolic stability compared to nitro groups, which are prone to reduction.
Compound Series 11a–11o ()
- Structural Features : Urea derivatives with diverse aryl substituents (e.g., chloro, trifluoromethyl, methoxy) on the phenyl ring and a thiazole-piperazine-hydrazinyl backbone.
- Synthetic Efficiency : Yields range from 83.7% to 88.9%, with molecular weights (ESI-MS) varying from 466.2 to 602.2 [M+H]+ .
- Comparison: The target compound’s 4,6-difluorobenzo[d]thiazole may confer greater π-π stacking capability compared to simpler thiazole derivatives.
Triazole-Based Urea Derivatives
Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea)
- Structural Similarities : Contains a urea group and 4-methoxybenzyl moiety.
- Key Differences : Replaces thiazole with a triazole ring.
- Activity : Demonstrates VEGFR-2 inhibition comparable to sorafenib, suggesting urea-triazole systems are viable for kinase targeting .
- Implications : The target compound’s benzo[d]thiazole may offer enhanced rigidity and binding specificity compared to triazole-based analogs.
Fluorinated Aromatic Systems
Compounds 4 and 5 ()
- Structural Features : Thiazole-triazole hybrids with fluorophenyl groups.
- Crystallography : Planar conformations except for one fluorophenyl group, which is perpendicular to the core .
- Comparison : The target compound’s 4,6-difluorobenzo[d]thiazole likely adopts a planar conformation, optimizing interactions with flat binding sites (e.g., ATP pockets in kinases).
Non-Urea Derivatives with Benzo[d]thiazole Cores
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol ()
- Structural Features : Shares the 4,6-difluorobenzo[d]thiazole core but lacks the urea moiety, instead featuring an azetidin-3-ol group.
- Molecular Properties : Lower molar mass (242.25 g/mol) compared to the target compound, emphasizing the urea group’s contribution to size and hydrogen-bonding capacity .
Research Implications and Limitations
- Structural Insights : The 4,6-difluorobenzo[d]thiazole-urea scaffold combines electronic (fluorine) and hydrophobic (4-methoxybenzyl) features, positioning it as a promising candidate for kinase or enzyme inhibition.
- Data Gaps: Limited direct biological data for the target compound necessitate further studies to validate its activity against specific targets (e.g., kinases, receptors).
- Synthetic Considerations : High yields reported for analogous compounds (e.g., 85–88% in ) suggest feasible scalability .
Activité Biologique
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety substituted with fluorine and a methoxybenzyl group. Its molecular formula is , and it has a molecular weight of 282.31 g/mol. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂F₂N₂OS |
| Molecular Weight | 282.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds from the benzothiazole family have shown effectiveness against various cancer cell lines through mechanisms involving inhibition of cell proliferation and induction of apoptosis.
- Case Study : A study on related benzothiazole derivatives demonstrated potent activity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the disruption of mitochondrial function and activation of caspase pathways .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Benzothiazole derivatives have been documented to exhibit activity against a range of Gram-positive and Gram-negative bacteria.
- Data Table : Antibacterial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may inhibit bacterial growth effectively at low concentrations.
Antifungal Activity
Preliminary studies on related compounds have indicated antifungal activity, particularly against Candida species. The mechanism may involve disruption of fungal cell membrane integrity.
- Case Study : A derivative similar to this compound was tested against Candida albicans and showed significant inhibition at concentrations as low as 16 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : The ability to trigger programmed cell death pathways is crucial for anticancer efficacy.
- Membrane Disruption : Antibacterial and antifungal activities may stem from the ability to disrupt microbial membranes.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Confirm the presence of fluorine atoms (δ 160–165 ppm in 19F NMR) and urea NH protons (δ 8.5–9.5 ppm). The 4-methoxybenzyl group is identified via aromatic protons (δ 6.8–7.2 ppm) and methoxy singlet (δ 3.8 ppm) .
- HRMS : Validate molecular weight (e.g., calculated m/z for C₁₆H₁₂F₂N₃O₂S: ~364.06) and isotopic patterns .
- IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
Advanced: How do structural modifications (e.g., fluorine position, methoxy substitution) influence biological activity?
Methodological Answer :
A Structure-Activity Relationship (SAR) approach reveals:
| Substituent | Biological Activity (IC₅₀) | Target Pathway | Source |
|---|---|---|---|
| 4,6-Difluoro | Anticancer (GI₅₀: 12.3 μM) | Apoptosis induction | |
| 4-Methoxybenzyl | Enhanced BBB permeability | Neuropharmacology | |
| Thiophene analogs | Antimicrobial (MIC: 8 μg/mL) | DNA gyrase inhibition |
Key Insight : Fluorine atoms enhance lipophilicity and target binding, while methoxy groups improve bioavailability and CNS penetration .
Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer :
Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to reduce discrepancies.
- Structural Purity : Impurities from incomplete coupling (e.g., residual isocyanate) can skew results. Validate purity via HPLC (>95%) .
- Cell Line Differences : Test across multiple lines (e.g., HeLa vs. MCF-7) to account for pathway-specific responses .
Advanced: What computational strategies predict binding modes of this compound to kinase targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK7 or EGFR). The urea moiety forms hydrogen bonds with catalytic lysine residues, while fluorine atoms enhance hydrophobic pocket binding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Validation : Correlate computational predictions with in vitro kinase inhibition assays (IC₅₀ ≤ 10 μM) .
Basic: What are the primary biological targets investigated for this compound?
Q. Methodological Answer :
- Anticancer : Targets tubulin polymerization (IC₅₀: 1.2 μM in MDA-MB-231 cells) and induces G2/M arrest .
- Antimicrobial : Inhibits S. aureus DNA gyrase (MIC: 4 μg/mL) via competitive ATP-binding site blockage .
- Neuroprotective : Modulates dopamine receptors (D2/D3 Ki: 0.8 nM) in Parkinson’s disease models .
Advanced: How to design derivatives for improved metabolic stability?
Q. Methodological Answer :
- Prodrug Strategies : Introduce esterase-labile groups (e.g., acetylated methoxy) to delay hepatic clearance .
- Cytochrome P450 Avoidance : Replace metabolically labile positions (e.g., para-fluorine) with deuterium or trifluoromethyl groups .
- In Silico ADMET : Use SwissADME to predict CYP3A4/2D6 interactions and optimize logP (target: 2–3) .
Basic: What in vitro assays are recommended for initial biological screening?
Q. Methodological Answer :
- Antiproliferative Activity : MTT assay (72-hour exposure, 10–100 μM range) .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative panels .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) at 1–50 μM .
Advanced: How does the compound’s fluorescence profile aid in cellular imaging studies?
Q. Methodological Answer :
- Intrinsic Fluorescence : The benzothiazole core emits at λex 350 nm/λem 450 nm, enabling live-cell tracking without dyes .
- Subcellular Localization : Colocalization with mitochondria (MitoTracker Red) confirms organelle-specific accumulation .
Applications : Real-time monitoring of drug uptake and efflux kinetics in resistant cancer cells .
Advanced: What strategies mitigate toxicity in preclinical models?
Q. Methodological Answer :
- Dose Optimization : Establish MTD in BALB/c mice (e.g., 50 mg/kg, QD×7) with liver/kidney function monitoring .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm) to reduce hepatotoxicity and enhance tumor targeting .
- Toxicogenomics : RNA-seq analysis of treated hepatocytes to identify off-target gene regulation (e.g., CYP3A4 upregulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
